molecular formula C15H19N3O2 B12371837 Mavacamten-d1

Mavacamten-d1

Cat. No.: B12371837
M. Wt: 274.34 g/mol
InChI Key: RLCLASQCAPXVLM-LLHBVIDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mavacamten-d1 is a derivative of Mavacamten, a first-in-class, targeted, cardiac-specific myosin inhibitor. Mavacamten is primarily used for the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow . This compound shares similar properties but may have distinct applications or modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mavacamten-d1 involves several steps, starting from basic organic compoundsThe reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Mavacamten-d1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mavacamten-d1 has a wide range of scientific research applications, including:

Mechanism of Action

Mavacamten-d1 exerts its effects by inhibiting the enzymatic activity of myosin, the fundamental motor protein in muscle cells. It specifically targets the beta-cardiac isoform of myosin, reducing its ATPase activity and thereby decreasing the formation of actin-myosin cross-bridges. This leads to reduced muscle contractility and improved cardiac function in conditions like hypertrophic cardiomyopathy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mavacamten-d1 is unique in its specific targeting of the beta-cardiac isoform of myosin and its reversible, allosteric inhibition mechanism. This specificity and reversibility make it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

274.34 g/mol

IUPAC Name

6-[[(1S)-1-(4-deuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D

InChI Key

RLCLASQCAPXVLM-LLHBVIDLSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.